molecular formula C10H19Cl2N3 B2763663 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-76-6

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2763663
CAS No.: 2279122-76-6
M. Wt: 252.18
InChI Key: WWGNJSZEGLCQFG-UHFFFAOYSA-N
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Description

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical building block based on the tetrahydroimidazo[4,5-c]pyridine scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This scaffold is recognized for its structural resemblance to purines, allowing it to interact with various enzymatic targets. Recent scientific investigations have highlighted derivatives of this core structure as potent, nanomolar-range inhibitors of bacterial glutaminyl cyclase (QC), specifically from the periodontal pathogen Porphyromonas gingivalis (PgQC) . Targeting PgQC is a promising strategy for developing selective anti-infectives against this keystone pathogen, which is linked to periodontitis and associated systemic conditions like Alzheimer's disease and atherosclerosis . Beyond anti-infectives, the imidazo[4,5-c]pyridine scaffold demonstrates a broad pharmacological spectrum, with researched applications in areas such as oncology (e.g., as PARP and serine/threonine-protein kinase inhibitors) and cardiovascular diseases (e.g., as antihypertensive agents) . The dihydrochloride salt form of the compound, as seen in similar structures , enhances its stability and solubility for experimental handling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-3-4-8-10-9(5-6-11-8)12-7-13-10;;/h7-8,11H,2-6H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNJSZEGLCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(CCN1)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine with formaldehyde under acidic conditions. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives, including 4-butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, in cancer treatment. These compounds have shown efficacy against various cancer cell lines due to their ability to interact with specific biological targets involved in tumor growth and proliferation.

  • Case Study : A study demonstrated that imidazo[4,5-c]pyridine derivatives could inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The synthesized compounds exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 and HepG2 .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research has indicated that imidazopyridines can modulate inflammatory pathways by inhibiting key transcription factors involved in the inflammatory response.

  • Case Study : A derivative of imidazo[4,5-c]pyridine was shown to reduce inflammation in models of retinal ischemia by modulating oxidative stress pathways . This suggests that this compound may possess similar properties.

CNS Activity

Compounds in the imidazo[4,5-c]pyridine class have been explored for their effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.

  • Case Study : Some studies have reported that imidazo[4,5-b]pyridine derivatives exhibit anticonvulsant activity. This opens avenues for exploring this compound as a potential treatment for epilepsy and other CNS disorders .

Mechanism of Action

The mechanism of action of 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Biological Activity

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 879668-17-4) is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing key findings from diverse studies.

  • Molecular Formula : C₆H₁₀Cl₂N₃
  • Molar Mass : 159.62 g/mol
  • Physical Form : Solid
  • Purity : ≥98%
  • InChI Key : CHLFJSVTUQAGSC-UHFFFAOYSA-N

Antiproliferative Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the activity of several substituted imidazo[4,5-b]pyridines and noted that compounds with specific substitutions demonstrated enhanced potency against cancer cells such as:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)

Table 1 summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (μM)
Compound 10LN-2290.4
Compound 14Capan-10.7
Compound 16HCT-11611.9

These findings suggest that structural modifications can significantly impact the biological activity of imidazo[4,5]pyridine derivatives .

Antimicrobial Activity

While many imidazo[4,5-c]pyridine derivatives have shown varied antibacterial properties, the specific compound in focus has not been extensively studied for antibacterial effects. However, related compounds have demonstrated moderate activity against certain strains of bacteria such as E. coli with MIC values around 32 μM for some derivatives .

Kinase Inhibition

Imidazo[4,5-c]pyridines have been explored as potential kinase inhibitors. For example, they have been investigated for their ability to inhibit GSK3 and B-Raf kinases, which are essential in various signaling pathways related to cancer progression and cell survival. Compounds with specific substitutions showed promising results in inhibiting these kinases, suggesting a potential role in cancer therapeutics .

Case Study 1: Cancer Cell Proliferation Inhibition

A study conducted on a series of imidazo[4,5-b]pyridine derivatives highlighted the efficacy of these compounds in inhibiting cell proliferation across multiple cancer types. Notably, the presence of an amidino group enhanced activity against leukemia cell lines (IC50 values ranged from 11.9 μM to over 50 μM depending on the substitution pattern) compared to unsubstituted analogs .

Case Study 2: Antihypertensive Effects

Another investigation into related compounds indicated potential antihypertensive activities associated with certain imidazo[4,5-c]pyridine derivatives. These findings suggest that modifications to the imidazo core can lead to significant therapeutic effects beyond anticancer properties .

Q & A

Q. What are the standard synthetic routes for 4-butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving imidazo[4,5-c]pyridine precursors. Key steps include:
  • Cyclization : Reaction of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with dimethoxymethane in 0.01 M HCl under reflux (yield: 79.5%) .
  • Protection/Deprotection : Use of trityl chloride in acetonitrile with triethylamine (TEA) for amine protection (yield: 78.4%), followed by hydrogenolysis with Pd/C in methanol for deprotection (yield: 89.0%) .
  • Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride form .

Q. Table 1: Synthesis Optimization

StepConditionsYieldReference
CyclizationDimethoxymethane, 0.01 M HCl, reflux79.5%
Trityl ProtectionTrityl chloride, TEA, MeCN, rt78.4%
DeprotectionPd/C, H₂, MeOH89.0%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and salt formation. For example, the dihydrochloride form shows distinct proton shifts for the imidazole ring (δ 7.2–8.1 ppm) and butyl chain (δ 0.9–1.7 ppm) .
  • DFT Calculations : B3LYP/6-31G(d,p) level DFT predicts vibrational modes (IR/Raman) and bond angles, validated against experimental data for related triazole-pyridine compounds .
  • Melting Point Analysis : Sharp melting points (e.g., 265–267°C) confirm purity .

Advanced Research Questions

Q. How can discrepancies between computational predictions (DFT) and experimental spectral data be resolved?

  • Methodological Answer :
  • PED Analysis : Potential Energy Distribution (PED) calculations at the B3LYP/6-31G(d,p) level assign vibrational modes (e.g., C-H stretching at 3100 cm⁻¹) and identify overtones or coupling effects that may deviate from experimental IR peaks .
  • Solvent Corrections : Include solvent polarity in DFT models (e.g., IEFPCM for HCl environments) to improve agreement with experimental NMR shifts .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Stepwise Optimization :

Cyclization : Increase dimethoxymethane stoichiometry (1.5 eq.) to drive cyclization to completion .

Trityl Protection : Use anhydrous MeCN and TEA (2.5 eq.) to minimize hydrolysis .

  • Catalyst Screening : Test alternative catalysts (e.g., Pt/C vs. Pd/C) for hydrogenolysis to reduce side products .

Q. What biological targets are associated with imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :
  • Kinase Inhibition : Derivatives show activity as JAK inhibitors (e.g., EP3712152 A1), validated via kinase assays and X-ray crystallography .
  • SSAO Inhibition : Structural analogs act as semicarbazide-sensitive amine oxidase (SSAO) inhibitors, relevant in neurodegenerative disease models .
  • Receptor Binding : Functional assays (e.g., cAMP modulation) identify histamine H3/H4 receptor interactions .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points (e.g., 265–267°C vs. 181–182°C)?

  • Methodological Answer :
  • Hydration State : Confirm if the compound is anhydrous (higher mp) or a hydrate (lower mp) via TGA/DSC .
  • Counterion Effects : Compare dihydrochloride (265–267°C) vs. freebase forms (181–182°C) using ion-exchange chromatography .

Research Applications

Q. How can computational tools guide the design of novel derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to screen derivatives against JAK2 (PDB: 4HVS) or SSAO (PDB: 1OAC) .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-butyl vs. 4-fluorophenyl) with bioactivity using Hammett constants .

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